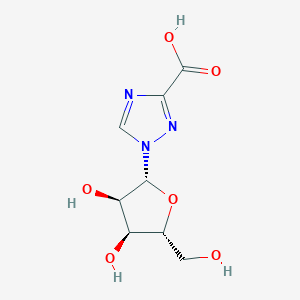

Ribavirin carboxylic acid

Descripción general

Descripción

El ácido ribavirina carboxílico es un metabolito de la ribavirina, un nucleósido de guanosina sintético con actividad antiviral de amplio espectro. La ribavirina se utiliza principalmente para tratar la hepatitis C y las fiebres hemorrágicas virales. El derivado de ácido carboxílico se forma a través de la degradación metabólica de la ribavirina, que implica la deribosilación y la hidrólisis de la amida .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del ácido ribavirina carboxílico típicamente implica la síntesis química de la 1,2,4-triazol-3-carboxamida, un intermedio clave. Este intermedio se sintetiza a partir del ácido 5-amino-1,2,4-triazol-3-carboxílico utilizando el método clásico de Chipen-Grinshtein. El proceso incluye reacciones de transglucosilación catalizadas por enzimas .

Métodos de producción industrial: La producción industrial de ribavirina implica un proceso quimioenzimático. Este método incluye la síntesis química de la 1,2,4-triazol-3-carboxamida seguida de la transglucosilación catalizada por enzimas. El proceso se ha optimizado para la producción a escala piloto, logrando un rendimiento global del 32% con una pureza superior al 99,5% .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido ribavirina carboxílico experimenta diversas reacciones químicas, incluyendo la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean típicamente.

Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como el hidróxido de sodio o el carbonato de potasio.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen diversos derivados de triazol sustituidos y compuestos carboxamida .

Aplicaciones Científicas De Investigación

El ácido ribavirina carboxílico tiene varias aplicaciones de investigación científica:

Química: Se utiliza en la síntesis de análogos de nucleósidos y otros compuestos antivirales.

Biología: Se estudia su papel en las vías metabólicas de los agentes antivirales.

Medicina: Se investiga su potencial efecto terapéutico y como biomarcador para el metabolismo de la ribavirina.

Industria: Se utiliza en el desarrollo de fármacos antivirales y polímeros impresos molecularmente para el reconocimiento selectivo

Mecanismo De Acción

El ácido ribavirina carboxílico ejerce sus efectos a través de varios mecanismos:

Inhibición de la ARN polimerasa dependiente de ARN: Esto previene la síntesis de ARN viral.

Mutagenésis letal: Induce mutaciones en el ARN viral, reduciendo la infectividad.

Agotamiento del trifosfato de guanosina: Inhibe la deshidrogenasa del monofosfato de inosina, reduciendo el pool celular de trifosfato de guanosina.

Modulación de la respuesta inmune: Afecta el equilibrio de los subconjuntos de linfocitos T

Comparación Con Compuestos Similares

El ácido ribavirina carboxílico se puede comparar con otros compuestos similares como:

Tecadenosón: Otro análogo de nucleósido con propiedades antivirales.

Cladribina: Se utiliza en el tratamiento de ciertos tipos de leucemia.

EICAR (5-etinil-1-β-D-ribofuranosil-imidazol-4-carboxamida): Demuestra una actividad antiviral de amplio espectro, a menudo más potente que la ribavirina

Singularidad: El ácido ribavirina carboxílico es único debido a su actividad antiviral de amplio espectro y su papel como metabolito clave en la vía de degradación de la ribavirina. Su capacidad para inducir mutagenésis letal y modular las respuestas inmunitarias lo diferencia de otros agentes antivirales .

Actividad Biológica

Ribavirin carboxylic acid, a metabolite of ribavirin, exhibits significant biological activity, particularly in the context of antiviral therapy. This article reviews the pharmacokinetics, mechanisms of action, therapeutic applications, and case studies related to this compound.

Pharmacokinetics

Ribavirin is administered orally and undergoes extensive first-pass metabolism, leading to variable bioavailability. The compound is metabolized primarily via a reversible phosphorylation pathway in nucleated cells, resulting in several metabolites, including this compound. The pharmacokinetic profile shows that the AUC (area under the curve) and peak concentrations can be significantly influenced by food intake, particularly high-fat meals, which can increase absorption by up to 70% .

This compound functions through multiple mechanisms:

- Inhibition of Viral Replication : It inhibits RNA polymerase activity, affecting both RNA and DNA viruses. This inhibition disrupts the viral replication cycle by preventing the initiation and elongation of RNA fragments .

- Mutagenic Effect : Ribavirin increases the mutation frequency in viral genomes, which can lead to a lethal mutagenesis effect on RNA viruses. This property is particularly relevant in the treatment of viral infections like hepatitis C and influenza .

- IMPDH Inhibition : Ribavirin acts as a competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), leading to a depletion of GTP pools within infected cells. This reduction impairs viral protein synthesis and replication .

Therapeutic Applications

This compound has been studied extensively for its efficacy against various viral infections:

- Hepatitis C Virus (HCV) : Ribavirin is commonly used in combination with interferon for HCV treatment. Studies indicate that ribavirin enhances the antiviral effects of interferon, leading to improved sustained virological response rates .

- Respiratory Syncytial Virus (RSV) : Clinical studies have demonstrated that ribavirin exhibits antiviral activity against RSV, particularly in pediatric populations .

- Influenza : Research has shown that ribavirin can be effective against highly pathogenic strains of influenza when used in combination with other antiviral agents like oseltamivir. In vivo studies in mice indicated that ribavirin provided significant protection against lethal H5N1 virus infection .

Study 1: Efficacy Against H5N1

In a study involving BALB/c mice infected with H5N1 virus, ribavirin was administered at varying doses (37.5 mg/kg/day and 75 mg/kg/day). Results showed that ribavirin significantly increased survival rates (50% and 70% survivors respectively) and delayed time to death compared to untreated controls .

| Treatment | Survival Rate (%) | Time to Death (days) |

|---|---|---|

| Control | 0 | 6-13 |

| Ribavirin 37.5 mg/kg/day | 50 | Significantly delayed |

| Ribavirin 75 mg/kg/day | 70 | Significantly delayed |

Study 2: Combination Therapy with Interferon

A clinical trial assessed the combination of ribavirin with pegylated interferon for HCV treatment. The study found that this regimen improved sustained virological response rates from approximately 6% with interferon alone to about 55% when combined with ribavirin .

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6/c12-1-3-4(13)5(14)7(17-3)11-2-9-6(10-11)8(15)16/h2-5,7,12-14H,1H2,(H,15,16)/t3-,4-,5-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRLGSOSBSHJIR-FNKGTGPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39925-19-4 | |

| Record name | Ribavirin carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039925194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBAVIRIN CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13QM2X38XN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.